7-Dehydrologanin tetraacetate
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Overview
Description
7-Dehydrologanin tetraacetate is a terpene glycoside.
Scientific Research Applications
Melanin Biosynthesis Regulation
7-Dehydrologanin tetraacetate plays a role in melanin biosynthesis. Schallreuter et al. (1994) investigated its effects on tyrosine supply for melanin production in human epidermis. The study found significant activities of phenylalanine hydroxylase and the ability to synthesize and recycle tetrahydrobiopterin, a cofactor essential for melanin biosynthesis, in normal skin and vitiligo patients (Schallreuter et al., 1994).
Synthetic Chemistry
Kiehlmann and Slade (2003) explored the methylation of dihydroquercetin acetates, including structures related to 7-dehydrologanin tetraacetate. Their research identified various methyl ether acetates of dihydroquercetin, contributing to the understanding of chemical reactions and syntheses involving similar compounds (Kiehlmann & Slade, 2003).
Development of Novel Porphyrins
Lash, Bladel, and Johnson (1987) researched the synthesis of porphyrins using 4,5,6,7-tetrahydroindoles, which are chemically related to 7-dehydrologanin tetraacetate. Their work contributes to the broader understanding of synthesizing complex organic compounds, potentially applicable in fields like medicinal chemistry and materials science (Lash et al., 1987).
properties
Product Name |
7-Dehydrologanin tetraacetate |
---|---|
Molecular Formula |
C25H32O14 |
Molecular Weight |
556.5 g/mol |
IUPAC Name |
methyl (1S,4aS,7R,7aS)-7-methyl-6-oxo-1-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4a,5,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C25H32O14/c1-10-17(30)7-15-16(23(31)32-6)8-34-24(19(10)15)39-25-22(37-14(5)29)21(36-13(4)28)20(35-12(3)27)18(38-25)9-33-11(2)26/h8,10,15,18-22,24-25H,7,9H2,1-6H3/t10-,15+,18+,19+,20+,21-,22+,24-,25-/m0/s1 |
InChI Key |
WXNZYXJASJZABT-SIDXAJJHSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](CC1=O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC |
Canonical SMILES |
CC1C2C(CC1=O)C(=COC2OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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